molecular formula C27H16BrF2NO B12615145 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole CAS No. 916144-60-0

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole

Cat. No.: B12615145
CAS No.: 916144-60-0
M. Wt: 488.3 g/mol
InChI Key: HINPRGRAMMKQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This particular compound features a bromine atom, two fluorophenyl groups, and a dihydropyrano ring fused to a carbazole core, contributing to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the bromine and fluorophenyl groups through a series of substitution reactions. The dihydropyrano ring can be formed via cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the bromine atom or the carbazole core, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Debrominated or hydrogenated carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, carbazole derivatives have shown potential in various applications, including as antiviral, anticancer, and antimicrobial agents. This compound’s specific structure may contribute to its activity in these areas, making it a subject of interest in medicinal chemistry research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A simpler carbazole derivative without the bromine and fluorophenyl groups.

    3,6-Dibromo-9H-carbazole: A carbazole derivative with two bromine atoms.

    3,6-Difluoro-9H-carbazole: A carbazole derivative with two fluorine atoms.

Uniqueness

9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is unique due to its combination of bromine, fluorophenyl groups, and the dihydropyrano ring. This specific structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

916144-60-0

Molecular Formula

C27H16BrF2NO

Molecular Weight

488.3 g/mol

IUPAC Name

9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole

InChI

InChI=1S/C27H16BrF2NO/c28-18-5-10-21-22-11-12-25-23(26(22)31-24(21)15-18)13-14-27(32-25,16-1-6-19(29)7-2-16)17-3-8-20(30)9-4-17/h1-15,31H

InChI Key

HINPRGRAMMKQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C=CC3=C(O2)C=CC4=C3NC5=C4C=CC(=C5)Br)C6=CC=C(C=C6)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.